N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Overview
Description
N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H26ClN3OS and its molecular weight is 392.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide is 391.1485113 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Research
Selective Serotonin Antagonist Activity : A study on the analogues of the serotonin antagonist, focusing on structure-affinity relationships, highlighted the importance of chemical modifications to improve selectivity and affinity for serotonin receptors over adrenergic receptors. The research demonstrated the potential therapeutic applications of these compounds, including the one closely related to "N-(4-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide," in neuropsychiatric and neurological disorders by targeting specific serotonin receptor subtypes with high affinity and selectivity (Raghupathi et al., 1991).
Synthetic Chemistry
Microwave-Assisted Synthesis : The exploration of microwave irradiation in synthesizing new chemical entities, including tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, showcases the versatility of piperazine carboxamide frameworks in medicinal chemistry. This method underscores the efficiency of microwave-assisted synthesis in creating complex molecules with potential pharmacological activities, highlighting the synthetic utility of piperazine derivatives (Abdalha et al., 2011).
Enzymatic Inhibition for Alzheimer's Disease
Butyrylcholinesterase Enzyme Inhibition : A study on the synthesis and molecular docking of benzamide derivatives, including 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, revealed promising therapeutic potential for Alzheimer's disease. One particular derivative demonstrated excellent inhibitory activity against the butyrylcholinesterase enzyme, suggesting a role in managing Alzheimer's disease by targeting cholinesterase enzymes (Hussain et al., 2016).
Catalysis in Organic Synthesis
Enantioselective Lewis Basic Catalyst : The use of l-piperazine-2-carboxylic acid-derived N-formamide as a catalyst for the hydrosilylation of N-aryl imines illustrates the catalytic potential of piperazine derivatives in organic synthesis. This research highlights the role of piperazine-based catalysts in achieving high enantioselectivity and yield for a broad range of substrates, including those with bulky alkyl groups, thereby contributing to the development of asymmetric synthesis methods (Wang et al., 2006).
Properties
IUPAC Name |
N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3OS/c1-2-3-4-16-5-7-17(8-6-16)22-20(25)24-13-11-23(12-14-24)15-18-9-10-19(21)26-18/h5-10H,2-4,11-15H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTULEUPDXGXXEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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